molecular formula C15H20O B14589460 4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol CAS No. 61136-21-8

4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol

Katalognummer: B14589460
CAS-Nummer: 61136-21-8
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: PNMAJEOECBDHSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopentene ring substituted with a phenyl group and a butanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with a suitable cyclopentenone derivative followed by the addition of butanal can yield the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 4-(2-Phenylcyclopent-1-en-1-yl)butan-1-one.

    Reduction: Formation of 4-(2-Phenylcyclopent-1-en-1-yl)butane.

    Substitution: Formation of 4-(2-Phenylcyclopent-1-en-1-yl)butyl chloride.

Wissenschaftliche Forschungsanwendungen

4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and cyclopentene moieties can participate in hydrophobic interactions and π-π stacking, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenylbutan-1-ol: Lacks the cyclopentene ring, making it less structurally complex.

    Cyclopent-1-en-1-ylmethanol: Lacks the phenyl group, resulting in different chemical properties.

    2-Phenylcyclopentanol: Similar structure but with different positioning of the hydroxyl group.

Uniqueness

4-(2-Phenylcyclopent-1-en-1-yl)butan-1-ol is unique due to the combination of a phenyl group, a cyclopentene ring, and a butanol chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

61136-21-8

Molekularformel

C15H20O

Molekulargewicht

216.32 g/mol

IUPAC-Name

4-(2-phenylcyclopenten-1-yl)butan-1-ol

InChI

InChI=1S/C15H20O/c16-12-5-4-9-14-10-6-11-15(14)13-7-2-1-3-8-13/h1-3,7-8,16H,4-6,9-12H2

InChI-Schlüssel

PNMAJEOECBDHSG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C(C1)C2=CC=CC=C2)CCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.